Cas no 1021039-64-4 (N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide)
![N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide structure](https://ja.kuujia.com/scimg/cas/1021039-64-4x500.png)
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide 化学的及び物理的性質
名前と識別子
-
- N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide
- SR-01000921583-1
- N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide
- 1021039-64-4
- N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-propylpentanamide
- VU0638552-1
- F5243-0075
- SR-01000921583
- AKOS024502340
-
- インチ: 1S/C21H25N3O2S/c1-4-7-15(8-5-2)20(26)23-17-10-6-9-16(12-17)18-13-27-21-22-14(3)11-19(25)24(18)21/h6,9-13,15H,4-5,7-8H2,1-3H3,(H,23,26)
- InChIKey: OYOGMVMNXCRSPM-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CC=CC(=C2)NC(C(CCC)CCC)=O)N2C(C=C(C)N=C12)=O
計算された属性
- せいみつぶんしりょう: 383.167
- どういたいしつりょう: 383.167
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.1A^2
- 疎水性パラメータ計算基準値(XlogP): 4.2
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5243-0075-10mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-4mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-25mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-100mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-40mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-20μmol |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-10μmol |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-5μmol |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-15mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5243-0075-2mg |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide |
1021039-64-4 | 2mg |
$59.0 | 2023-09-10 |
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamideに関する追加情報
Introduction to N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide and Its Significance in Modern Chemical Biology
N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide (CAS No. 1021039-64-4) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The molecular framework of N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide incorporates a thiazolo[3,2-a]pyrimidine core, which is a well-documented scaffold in medicinal chemistry. This core structure is known for its ability to interact with various biological targets, making it a valuable building block for the development of novel bioactive molecules. The presence of a phenyl ring further enhances the compound's potential by introducing additional binding pockets and functional groups that can be modulated for improved pharmacological properties.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The thiazolo[3,2-a]pyrimidine moiety, in particular, has been extensively studied for its role in inhibiting enzymes and receptors involved in critical cellular pathways. For instance, derivatives of this scaffold have shown promise in the treatment of inflammatory diseases, cancer, and infectious disorders. The incorporation of a methyl group at the 7-position and an oxo group at the 5-position further refines the compound's pharmacological profile, enhancing its binding affinity and selectivity.
The amide functional group at the C-terminal end of the molecule (2-propylpentanamide) contributes to the compound's solubility and bioavailability, which are crucial factors in drug development. Amides are frequently found in biologically active compounds due to their ability to form hydrogen bonds with polar residues in target proteins. This interaction not only stabilizes the binding but also influences the compound's metabolic stability and pharmacokinetic properties. The propyl chain provides additional hydrophobicity, which can be leveraged to optimize receptor binding interactions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. Virtual screening techniques have been employed to identify potential hits from large libraries of compounds, including N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide. These studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in disease pathogenesis. For example, computational models suggest that this compound may interact with tyrosine kinases, which are overexpressed in many cancers.
In vitro studies have begun to elucidate the mechanism of action of N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide. Initial experiments have demonstrated its ability to disrupt signaling pathways associated with cell proliferation and survival. The thiazolo[3,2-a]pyrimidine core appears to be responsible for binding to specific residues within the kinase domain, thereby inhibiting its activity. This mode of action is consistent with the growing interest in kinase inhibitors as therapeutic agents.
The phenyl ring substituent has been shown to enhance the compound's interactions with biological targets by providing additional hydrogen bonding opportunities and steric hindrance. This dual effect can be exploited to fine-tune the pharmacological properties of the molecule. For instance, modifications at the para position of the phenyl ring can alter its solubility and metabolic stability while maintaining or enhancing its biological activity.
One of the most exciting aspects of N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide is its potential for structural diversity through derivatization. Researchers can explore various synthetic strategies to introduce different functional groups or replace existing ones while retaining the core pharmacophore. This flexibility allows for the creation of a series of analogs with tailored properties for specific therapeutic applications.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazolo[3,2-a]pyrimidine core efficiently. The introduction of the amide group is typically achieved through amidation reactions, which can be performed under mild conditions using coupling reagents like HATU or EDCI.
The development of new analytical methods has also played a crucial role in studying N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled researchers to analyze complex mixtures and determine purity levels accurately. Nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the structural integrity of the compound and investigate its conformational dynamics.
In conclusion,N-(3-{7-methyl-5-oxo-5H-[1, 31 thiazolo [ 32 -a ] py rimidin - 33 yl } phen yl ) - 22 prop ylpentan amide (CAS No .1021039 -64 -4 ) is a structurally complex organic compound with significant potential in pharmaceutical research . Its intricate molecular framework , incorporating a thiazolo [32 -a ] py rimidine core , phen yl substituents , and an am ide fu nctional group , makes it a promis ing candi date for further investigation . Recent studies suggest that this com pound may interact with kin ases and other enzymes involved in critical cellular pathways , making it a valuable tool for drug discovery . With continued research and development , this com pound holds great promise for addressing various therapeutic challenges . p >
1021039-64-4 (N-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)-2-propylpentanamide) 関連製品
- 2227884-55-9((3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one)
- 65208-41-5(Mercaptoacetic acid calcium salt)
- 2230802-42-1(3-Amino-3-cyclobutylpropan-1-ol hydrochloride)
- 1525189-81-4(2-(pyrrolidin-2-yl)methylpyrazine)
- 1448034-70-5(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 628-30-8(Propyl isothiocyanate)
- 1343693-77-5(1-(2,4-difluorophenyl)cyclohexan-1-amine)
- 100256-91-5(2,6-Dimethyl-4-propoxybenzoic acid)
- 2228688-58-0(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one)
- 1005241-17-7(2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide)




